MS115 vs. MS4322: Superior PRMT5/MEP50 Degradation Potency
MS115 exhibits substantially improved PRMT5/MEP50 degradation potency compared to the first-in-class VHL-recruiting PRMT5 degrader, MS4322 [1]. In MDAMB468 breast cancer cells, MS115 achieves a DC50 of 11.3 nM for the PRMT5/MEP50 complex, whereas MS4322 demonstrates a DC50 of 1.1 μM for PRMT5 protein levels in MCF-7 cells [2]. This represents an approximately 97-fold enhancement in degradation potency. Furthermore, MS115 achieves greater than 85% maximal degradation of both PRMT5 and MEP50 in MDAMB468 cells after 24-hour treatment [1].
| Evidence Dimension | Degradation Potency (DC50) |
|---|---|
| Target Compound Data | DC50 = 11.3 nM for PRMT5/MEP50 complex (MDAMB468 cells, 24h) |
| Comparator Or Baseline | MS4322: DC50 = 1.1 μM for PRMT5 protein (MCF-7 cells) |
| Quantified Difference | Approximately 97-fold improvement |
| Conditions | MDAMB468 and MCF-7 breast cancer cell lines, 24-hour treatment |
Why This Matters
This potency differential directly impacts experimental design, enabling lower compound usage, reduced off-target effects, and more robust target engagement in cellular assays.
- [1] Zhong Y, et al. Discovery of a Potent and Selective Protein Arginine Methyltransferase 5 (PRMT5) PROTAC Degrader. J Med Chem. 2025 Apr 24;68(8):8543-8563. doi: 10.1021/acs.jmedchem.5c00198. PMID: 40232306. View Source
- [2] MedChemExpress. MS4322 (YS43-22) Product Datasheet. Accessed 2026. View Source
